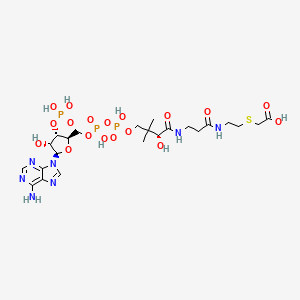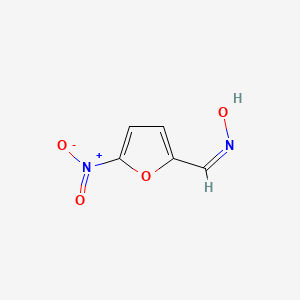
Carboxymethyl-coenzyme A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carboxymethyl-CoA is an S-alkyl-CoA having carboxymethyl as the S-alkyl component. It has a role as a Brassica napus metabolite and an EC 2.3.3.1 [citrate (Si)-synthase] inhibitor.
Wissenschaftliche Forschungsanwendungen
Coenzyme A in Metabolism
Coenzyme A (CoA) is integral in the metabolism of carboxylic acids, including short- and long-chain fatty acids. The CoA biosynthetic enzymes have been identified, and their structures determined. CoA biosynthesis involves five steps from pantothenic acid, with pathway intermediates common to both prokaryotes and eukaryotes. The genetic, enzymological, and regulatory aspects of CoA biosynthesis in bacteria, plants, and mammals have garnered interest due to its potential as a target for antibacterial drug discovery and its association with a human neurodegenerative disorder related to mutations in pantothenate kinase (Leonardi, Zhang, Rock, & Jackowski, 2005).
Role in Fatty Acid Metabolism and Drug Discovery
Acetyl-Coenzyme A carboxylases (ACCs) are critical in fatty acid metabolism in humans and other organisms. They are attractive targets for drug discovery against diseases like diabetes, obesity, cancer, and microbial infections. Recent research includes the determination of the crystal structures of biotin carboxylase (BC) and carboxyltransferase (CT) components of ACC, contributing to the understanding of ACC inhibition by small molecules (Tong & Harwood, 2006).
Coenzyme A Biosynthesis in Plants
In plants, the biosynthesis of Coenzyme A from pantothenate is not fully understood. Recent studies have led to the cloning of missing genes in this pathway, purification of the enzymes, and identification of their functions. This advancement in understanding CoA biosynthesis in plants provides insights into plant metabolism and potential agricultural applications (Kupke, Hernández-Acosta, & Culiáñez-Macià, 2003).
Coenzyme A Ligases and Aminoacyl-Coenzyme A Synthesis
Coenzyme A ligases are significant in metabolism, catalyzing the activation of carboxylic acids. A study describes the synthesis of aminoacyl-coenzyme As (CoAs) catalyzed by a CoA ligase from Penicillium chrysogenum, highlighting the enzyme's versatility and potential biotechnological applications (Koetsier, Jekel, Wijma, Bovenberg, & Janssen, 2011).
Acetyl-Coenzyme A Carboxylase in Cellular Metabolism
Acetyl-coenzyme A carboxylase plays a crucial role in cellular metabolism, being essential in fatty acid synthesis and oxidation. Mutations in ACC2 in mice have shown continuous fatty acid oxidation and reduced body fat, indicating its potential as a target for treating obesity and diabetes. The enzyme's structural information and mechanism of action for potent ACC inhibitors are crucial for developing new therapies against metabolic syndrome and other diseases (Tong, 2005).
Therapeutic Potential in Neurodegenerative Disorders
Acetyl-Coenzyme A precursor S-acetyl-4′-phosphopantetheine shows promise as a treatment for neurodegeneration associated with pantothenate kinase deficiency. This therapeutic strategy involves generating Coenzyme A precursors downstream of the defective step in the biosynthetic pathway (Di Meo et al., 2017).
Coenzyme A in Xenobiotic Metabolism
Coenzyme A (CoASH) has a critical role in xenobiotic metabolism. Acyl-CoA thioesters derived from xenobiotic carboxylic acids can contribute to the compound's toxicity, leading to cellular metabolic dysfunction. Insights into the cellular mechanisms of xenobiotic acyl-CoA accumulation have been derived from studies on the inherited organic acidurias, where acyl-CoAs accumulate due to enzymopathies (Brass, 1994).
Coenzyme A in Vitamin A Metabolism
Coenzyme A esters of all-trans- and 13-cis-retinoic acid have been synthesized for studying vitamin A metabolism. The retinoyl coenzyme A esters, obtained by different synthetic methods, provide valuable tools for biochemical research into vitamin A's role in human health (Kutner, Renstrøm, Schnoes, & DeLuca, 1986).
Coenzyme A in Amino Acid Catabolism
The Mycobacterial acyl-Coenzyme A carboxylase complexes have expanded functions in amino acid catabolism, notably in branched amino-acid catabolism. Understanding the structural and functional relationships of these complexes is crucial for future biomedical applications, including targeting pathogenic mycobacteria (Ehebauer et al., 2015).
Eigenschaften
CAS-Nummer |
79955-48-9 |
|---|---|
Molekularformel |
C23H38N7O18P3S |
Molekulargewicht |
825.6 g/mol |
IUPAC-Name |
2-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C23H38N7O18P3S/c1-23(2,18(35)21(36)26-4-3-13(31)25-5-6-52-8-14(32)33)9-45-51(42,43)48-50(40,41)44-7-12-17(47-49(37,38)39)16(34)22(46-12)30-11-29-15-19(24)27-10-28-20(15)30/h10-12,16-18,22,34-35H,3-9H2,1-2H3,(H,25,31)(H,26,36)(H,32,33)(H,40,41)(H,42,43)(H2,24,27,28)(H2,37,38,39)/t12-,16-,17-,18+,22-/m1/s1 |
InChI-Schlüssel |
OBUOSIHPWVNVJN-GRFIIANRSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSCC(=O)O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)O)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSCC(=O)O)O |
Synonyme |
carboxymethyl-CoA carboxymethyl-coenzyme A coenzyme A, carboxymethyl- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)










